molecular formula C11H18N4O2 B7968852 Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

Cat. No.: B7968852
M. Wt: 238.29 g/mol
InChI Key: BXCWXKSMKKEXCN-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is a heterocyclic compound featuring a fused pyrrolopyrazole core. Its structure includes:

  • A tert-butyl carboxylate group at position 5, serving as a protective group for the amine functionality.
  • An amino group at position 3, enhancing nucleophilic reactivity for further derivatization.
  • A methyl substituent at position 6, influencing steric and electronic properties.

Molecular Formula: C₁₀H₁₆N₄O₂
Molecular Weight: 224.26 g/mol .
Applications: Primarily used as an intermediate in pharmaceutical synthesis, particularly for drug candidates targeting kinases or protease inhibitors .

Properties

IUPAC Name

tert-butyl 3-amino-6-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-6-8-7(9(12)14-13-8)5-15(6)10(16)17-11(2,3)4/h6H,5H2,1-4H3,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCWXKSMKKEXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl ester group and the amino group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate has been investigated as a precursor in the synthesis of compounds like Danusertib (PHA-739358), which is under clinical trials for leukemia treatment . This highlights its role in developing targeted cancer therapies.
  • Targeting Kinase Inhibition :
    • The compound has shown promise in inhibiting specific kinases involved in cancer progression. Its structure allows for modifications that enhance selectivity and potency against various cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions that allow for the introduction of different functional groups to tailor its biological activity.

Synthesis MethodDescription
Stepwise Synthesis Involves multiple reaction steps to introduce amino and carboxylate groups effectively.
Modification of Derivatives Allows for the creation of analogs with enhanced biological properties.

Case Study 1: Danusertib Development

Danusertib is a derivative synthesized from this compound. Clinical trials have shown that it effectively targets specific pathways in leukemia cells, leading to apoptosis and reduced tumor growth .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research has focused on modifying the tert-butyl group and the amino position to assess their impact on kinase inhibition. Variations in these positions have yielded compounds with improved efficacy against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Their Impacts

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate (Target) Methyl C₁₀H₁₆N₄O₂ 224.26 Balanced lipophilicity; intermediate in drug synthesis
Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate Isopropyl C₁₂H₂₀N₄O₂ 252.31 Increased steric bulk; potential for enhanced target selectivity
Tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate Dimethyl C₁₂H₂₀N₄O₂ 252.31 Higher lipophilicity; improved metabolic stability
Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate Cyclopropyl C₁₃H₂₀N₄O₂ 268.33 Conformational rigidity; used in kinase inhibitor development
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate Benzyl (Position 5) C₁₅H₁₇N₃O₂ 271.31 Enhanced aromatic interactions; explored in heterocyclic building blocks

Physicochemical Properties

  • Solubility : The tert-butyl group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate). Methyl and cyclopropyl derivatives exhibit moderate aqueous solubility (~1–10 µg/mL), whereas dimethyl and isopropyl analogues are more lipophilic .
  • Stability : Boc-protected derivatives are stable under basic conditions but cleaved under acidic hydrolysis (e.g., TFA) .

Drug Development

  • The methyl-substituted compound (target) was pivotal in synthesizing a benzo-triazole conjugate (), showing 83% yield in coupling reactions .
  • The dimethyl variant (CAS 398491-61-7) achieved 98% purity in commercial batches, highlighting scalability for industrial use .

Crystallography and Structural Analysis

    Biological Activity

    Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate (CAS: 1196155-05-1) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

    • Molecular Formula : C11H18N4O2
    • Molecular Weight : 238.29 g/mol
    • CAS Number : 1196155-05-1
    • Purity : ≥98% .

    Anti-inflammatory Activity

    Recent studies have highlighted the anti-inflammatory potential of various pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

    Key Findings:

    • The compound exhibited significant COX-2 inhibitory activity with an IC50 value comparable to established anti-inflammatory drugs such as celecoxib .
    • In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of this compound effectively reduced inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .

    Structure-Activity Relationships (SAR)

    The biological activity of this compound can be influenced by various structural modifications. Research has shown that:

    • Substituents on the pyrazole ring significantly affect the potency and selectivity towards COX enzymes.
    • The presence of the tert-butyl group enhances lipophilicity and bioavailability, which are critical for therapeutic efficacy .

    Study 1: COX Inhibition

    In a comparative study assessing multiple pyrazole derivatives, this compound was found to have a selectivity index favoring COX-2 over COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .

    Study 2: In Vivo Efficacy

    A study conducted on rats demonstrated that administration of this compound resulted in a significant reduction in edema compared to control groups. Histopathological evaluations showed minimal adverse effects on gastric mucosa, suggesting a favorable safety profile .

    Table 1: Biological Activity Summary of this compound

    Activity TypeMeasurementResultReference
    COX InhibitionIC50 (μmol/L)Comparable to celecoxib
    Anti-inflammatoryEdema Reduction (%)Significant reduction observed
    Gastric SafetyHistopathological FindingsMinimal changes

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

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